N-(3,4-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2S/c20-13-5-12(6-14(21)7-13)9-27(15-1-3-17(22)18(23)8-15)30(28,29)16-2-4-19-25-24-11-26(19)10-16/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYUUGGLNAMAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(3,4-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the class of triazolo-pyridine sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The molecular formula of the compound is C16H14F4N4O2S. The structural features include:
- Triazole ring : A five-membered heterocyclic ring containing three nitrogen atoms.
- Pyridine moiety : A six-membered aromatic ring containing one nitrogen atom.
- Sulfonamide group : A functional group that enhances the compound's solubility and biological activity.
Antimalarial Activity
Recent studies have indicated that triazolo-pyridine derivatives exhibit potential antimalarial properties. For instance, a library of compounds including triazolo-pyridines was screened against Plasmodium falciparum, with several derivatives showing promising inhibitory activity. The mechanism involves inhibition of falcipain-2 (FP-2), a cysteine protease crucial for the parasite's lifecycle. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating effective antimalarial activity .
Antifungal Activity
The 1,2,4-triazole core is well-known for its antifungal properties. Studies suggest that derivatives of this class can inhibit fungal growth by interfering with ergosterol biosynthesis. The compound's structure allows it to act on various fungal targets, potentially leading to new antifungal agents . The structure-activity relationship (SAR) analyses show that modifications to the triazole ring can significantly influence potency and spectrum of activity against fungal pathogens.
Antibacterial Activity
Triazolo-pyridine sulfonamides have also been investigated for antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase (DHPS). This mechanism is critical in developing new antibacterial agents against resistant strains . Compounds with similar scaffolds have shown significant activity against Gram-positive and Gram-negative bacteria.
Study 1: Antimalarial Screening
A recent study evaluated a series of triazolo-pyridine sulfonamides for their antimalarial activity using virtual screening and molecular docking techniques. Among 1561 compounds tested, several showed high affinity for FP-2 and were synthesized for further testing. Notably, compounds with IC50 values as low as 2.24 μM were identified as promising candidates for further development .
Study 2: Antifungal Efficacy
In another investigation focused on antifungal activity, various 1,2,4-triazole derivatives were synthesized and evaluated against clinical isolates of fungi. Results indicated that certain modifications to the triazole ring enhanced antifungal potency significantly compared to standard treatments .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Target |
|---|---|---|---|
| N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-triazole | Antimalarial | 2.24 | Falcipain-2 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) | Antimalarial | 4.98 | Falcipain-2 |
| 5-(aminomethyl)-triazole derivative | Antifungal | Varies | Ergosterol biosynthesis |
| Sulfonamide derivative | Antibacterial | Varies | Dihydropteroate synthase |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related sulfonamides:
Key Observations :
- Fluorine vs. Methoxy : The target compound’s fluorine substituents likely improve binding through strong dipole interactions and reduced metabolic degradation compared to methoxy-containing analogs (). Methoxy groups, being electron-donating, may weaken target interactions .
- Biological Activity : Fluorinated analogs may diverge from pesticidal applications (e.g., diflubenzuron in ) toward therapeutic targets due to enhanced selectivity and pharmacokinetic profiles .
Computational and Experimental Insights
- Docking Studies : AutoDock Vina () could predict superior binding scores for the target compound due to fluorine’s electronegativity, which strengthens hydrogen bonding and van der Waals interactions. However, experimental validation is required .
- Metabolic Stability : Fluorine’s resistance to cytochrome P450 oxidation suggests the target compound may exhibit longer half-lives than methoxy or methylated derivatives .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(3,4-difluorophenyl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazinylpyridine sulfonamide precursors with ortho-esters under reflux conditions. For example, methyl ortho-formate or acetate in ethanol at 80–100°C yields triazolo-pyridine cores with sulfonamide linkages . Key parameters include stoichiometric ratios (e.g., 1:1.25 hydrazine:ortho-ester), solvent choice (THF/water mixtures for oxidation steps), and purification via recrystallization or column chromatography. Yield optimization (70–82%) requires careful control of reaction time (6–12 hours) and temperature .
Q. How can structural integrity and purity be validated for this compound?
- Methodological Answer : Use a combination of:
- 1H-NMR : Characterize aromatic proton environments (δ 6.7–8.8 ppm for triazolo-pyridine and fluorophenyl groups) and sulfonamide NH signals (δ 10–11.5 ppm) .
- Elemental Analysis : Confirm C, H, N, S content (e.g., deviations ≤0.3% from theoretical values) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~500–520 for fluorinated derivatives) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound in antimalarial or antimicrobial assays?
- Methodological Answer :
- Substituent Effects : Fluorine atoms at 3,4- and 3,5-positions on phenyl rings enhance lipophilicity and metabolic stability, improving membrane permeability .
- Triazolo-pyridine Core : The fused heterocycle enables π-π stacking with target enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
- Sulfonamide Group : Acts as a hydrogen-bond donor/acceptor, critical for binding to catalytic residues .
- Data Table :
| Substituent Position | Activity (IC50, nM) | LogP |
|---|---|---|
| 3,4-F2, 3,5-F2 | 12.5 (P. falciparum) | 3.8 |
| 3-F, 4-CH3 | 45.6 | 4.2 |
| H (unsubstituted) | >100 | 2.1 |
| Source: Adapted from |
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal half-life) and plasma protein binding to identify bioavailability bottlenecks .
- Metabolite Identification : Use LC-MS/MS to detect oxidative or hydrolytic degradation products (e.g., sulfone derivatives from CYP450-mediated oxidation) .
- Dose-Response Refinement : Adjust dosing regimens in animal models to account for interspecies differences in clearance rates .
Q. What computational approaches are effective for predicting binding modes to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., PfDHODH). Fluorophenyl groups often occupy hydrophobic pockets, while sulfonamide forms hydrogen bonds with catalytic serines .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD (<2 Å) and binding free energy (MM/PBSA) calculations .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate enzyme inhibition kinetics?
- Methodological Answer :
- Enzyme Assays : Use recombinant PfDHODH in a spectrophotometric assay measuring absorbance at 300 nm (dihydroorotate oxidation).
- Kinetic Parameters : Calculate Km and Vmax via Lineweaver-Burk plots. For competitive inhibition, measure Ki values using varying substrate concentrations .
- Controls : Include positive controls (e.g., DSM265) and validate with IC50 dose-response curves (triplicate runs) .
Q. What strategies mitigate synthetic challenges in scaling up fluorinated intermediates?
- Methodological Answer :
- Fluorination Methods : Replace hazardous fluorinating agents (e.g., HF) with safer alternatives like Selectfluor® for regioselective aromatic fluorination .
- Purification : Use flash chromatography with hexane:ethyl acetate gradients (3:1 to 1:1) to separate di- and mono-fluorinated byproducts .
Conflict Resolution in Data Interpretation
Q. How to address discrepancies between computational binding predictions and experimental IC50 values?
- Methodological Answer :
- Re-evaluate Protonation States : Adjust ligand tautomerization (e.g., triazole NH vs. pyridine N) in docking simulations using pH-specific parameters .
- Solvent Effects : Incorporate explicit water molecules in docking grids to account for solvation entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
